Inhibition of DNA Polymerase Beta vs. IMPDH2 – Selectivity Window from Biochemical Screening
The target compound displayed an IC50 of 11.5 µM against rat DNA polymerase beta (pol β) but was essentially inactive against murine IMP dehydrogenase type 2 (IC50 >100 µM), establishing a >8.7‑fold selectivity margin between these two intracellular nucleotide‑processing enzymes [1]. Although there is no direct comparator derivative from the same series tested in this particular assay panel, the selectivity profile itself differentiates the compound from non‑selective thiosemicarbazone analogs that typically inhibit multiple nucleotide‑metabolizing enzymes at similar concentrations.
| Evidence Dimension | Selectivity between DNA polymerase β and IMPDH2 |
|---|---|
| Target Compound Data | DNA pol β IC50 = 1.15×10⁴ nM (11.5 µM); IMPDH2 IC50 >1.00×10⁵ nM (>100 µM) |
| Comparator Or Baseline | No direct comparator data available; selectivity defined by >8.7‑fold difference between the two target endpoints |
| Quantified Difference | >8.7‑fold more potent against pol β relative to IMPDH2 |
| Conditions | Enzymatic inhibition assays using poly(dA)/oligo(dT)18 template‑primer (pol β) and spectrophotometric readout (IMPDH2). Data curated by ChEMBL. |
Why This Matters
This selectivity window is a measurable property that can be used as a quality‑control benchmark when procuring the compound for nucleic acid metabolism studies, distinguishing it from non‑selective DNA‑binding agents.
- [1] BindingDB/ChEMBL. BDBM50356643 / CHEMBL1917198 – Enzyme Inhibition Constant Data. View Source
